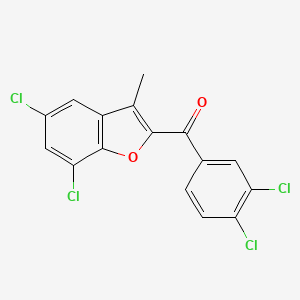
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C16H8Cl4O2 and its molecular weight is 374.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone, also known as a benzofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antiproliferative, and apoptotic effects based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- IUPAC Name : (4-chlorophenyl)(5,7-dichloro-3-methyl-1-benzofuran-2-yl)methanone
- Molecular Formula : C16H8Cl4O2
- CAS Number : 2768991
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit varying degrees of antimicrobial activity. For instance, one study reported that certain derivatives showed moderate antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL . The specific activity of this compound against various bacterial strains is still under investigation.
Antiproliferative Effects
The antiproliferative activity of this compound was evaluated using human cancer cell lines. A study indicated that the compound exhibited significant antiproliferative effects against K562 leukemia cells. The results showed a reduction in cell viability and total cell number after treatment with the compound over a 72-hour period . Specifically, it was noted that:
| Compound | Cell Viability Reduction (%) | Total Cell Number Change (%) |
|---|---|---|
| This compound | 26% | 13% |
These findings suggest that the compound may induce cell cycle arrest or apoptosis in cancer cells.
Apoptotic Mechanisms
The mechanism by which this compound induces apoptosis was further explored. The study utilized flow cytometry to assess early apoptotic markers such as phosphatidylserine exposure. Results indicated a time-dependent increase in reactive oxygen species (ROS) levels and caspase activation, particularly caspases 3 and 7, which are critical mediators of apoptosis . The activation levels were significantly higher after 48 hours of exposure:
| Time (hours) | Caspase Activity Increase (%) |
|---|---|
| 12 | 26% |
| 48 | 231% |
These findings indicate that the compound may trigger apoptosis through mitochondrial pathways by increasing ROS levels.
Case Studies
A notable case study involved the evaluation of several benzofuran derivatives for their anticancer properties. Among them, this compound was highlighted for its promising activity against K562 cells. The study concluded that structural modifications significantly influence biological activity and that further optimization could enhance therapeutic efficacy .
属性
IUPAC Name |
(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4O2/c1-7-10-5-9(17)6-13(20)16(10)22-15(7)14(21)8-2-3-11(18)12(19)4-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKHWASSUKCLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













